4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid
Description
4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro, methoxy, and hydroxy functional group
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQAFXXSGFMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691102 | |
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-65-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 5′-chloro-3-hydroxy-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261930-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorosalicylic acid.
Methylation: The 5-chlorosalicylic acid undergoes methylation to form methyl 5-chloro-2-methoxybenzoate.
Aminolysis: The methyl ester is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide.
Chlorosulfonation and Aminolysis: The final steps involve chlorosulfonation and aminolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the dechlorinated compound.
Substitution: The major products are compounds with new functional groups replacing the chloro group.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenylacetic acid
Uniqueness
4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzoic acid moiety is particularly significant for its potential anti-inflammatory effects, setting it apart from other similar compounds .
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